Methyl 2-(chlorosulfonyl)-5-ethylbenzoate
Description
Methyl 2-(chlorosulfonyl)-5-ethylbenzoate is a benzoate ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and an ethyl (-C₂H₅) substituent at the 5-position of the aromatic ring. Chlorosulfonyl groups are highly reactive, enabling participation in nucleophilic substitutions, while ethyl substituents may influence steric and electronic characteristics of the molecule. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or agrochemicals .
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-3-7-4-5-9(16(11,13)14)8(6-7)10(12)15-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYPWRZHRJZYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272921 | |
| Record name | Methyl 2-(chlorosulfonyl)-5-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247825-38-2 | |
| Record name | Methyl 2-(chlorosulfonyl)-5-ethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247825-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chlorosulfonyl)-5-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate typically involves the chlorosulfonylation of methyl 5-ethylbenzoate. The reaction is carried out by treating methyl 5-ethylbenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)-5-ethylbenzoate undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, alcohols, or thiols
Conditions: Typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride formed during the reaction.
Products: Substituted benzoates, where the chlorosulfonyl group is replaced by the nucleophile.
-
Reduction:
Reagents: Reducing agents such as tin(II) chloride or sodium borohydride
Conditions: Conducted under mild conditions to prevent over-reduction.
Products: Sulfonyl derivatives, where the chlorosulfonyl group is reduced to a sulfonyl group.
-
Hydrolysis:
Reagents: Water or aqueous base
Conditions: Typically carried out under acidic or basic conditions to facilitate the hydrolysis of the ester group.
Products: Benzoic acid derivatives, where the ester group is hydrolyzed to a carboxylic acid.
Scientific Research Applications
It appears that information regarding the applications of "Methyl 2-(chlorosulfonyl)-5-ethylbenzoate" is limited within the provided search results. However, some inferences can be made based on the chemical properties and related compounds.
Chemical Context and Potential Applications
*this compound is a versatile small molecule . Based on the search results, it is reasonable to infer potential applications in scientific research, industry, and possibly biology.
Scientific Research Applications
- Organic Synthesis :
- As a chlorosulfonyl compound, it can be used as a building block for synthesizing more complex organic molecules.
- Industrial Applications :
- The compound may be useful in producing dyes, pigments, and other chemical products, similar to Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.
- Biochemical Studies :
- It could be employed in biochemical studies to understand enzyme mechanisms, akin to Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.
- Pharmaceutical Intermediates: :
Comparison with Similar Compounds
A comparison with similar compounds can provide insights into the potential applications of this compound:
| Compound | Difference | Potential Application Implications |
|---|---|---|
| Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate | Contains a nitro group in addition to the chlorosulfonyl group. | The nitro group allows for a wide range of chemical reactions and applications. this compound may lack some of these specific applications but could have others. |
| Ethyl 5-(chlorosulfonyl)-2-methylbenzoate | Lacks the ethyl group. | Could affect the compound's reactivity or solubility in different solvents. |
| Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate | Contains a benzofuran ring instead of a benzene ring. | Different ring systems can lead to different chemical properties and applications. |
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Molecular and Structural Analysis
The table below compares key parameters of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate (inferred structure) with analogous compounds from the evidence:
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorosulfonyl and chloro substituents (e.g., in ) deactivate the aromatic ring, directing electrophilic substitution to specific positions. In contrast, methoxy or ethyl groups () donate electrons, altering reaction pathways .
- Steric Hindrance : Ethyl and methylsulfonyl groups at the 5-position (as in inferred target compound and ) may hinder access to the reactive chlorosulfonyl site, reducing reaction rates compared to less bulky analogs .
Research Findings and Industrial Relevance
- Herbicide Development : Sulfonylurea derivatives (e.g., metsulfuron-methyl in ) rely on sulfonamide and ester functionalities for herbicidal activity. The chlorosulfonyl group in the target compound could serve as a precursor for similar agrochemicals .
- Material Science : Methyl 2-methoxy-5-(methylsulfonyl)benzoate () demonstrates utility in polymer or catalyst synthesis, where sulfonyl groups enhance thermal stability .
Biological Activity
Methyl 2-(chlorosulfonyl)-5-ethylbenzoate is a sulfonyl-containing aromatic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorosulfonyl group attached to a benzoic acid derivative. The molecular formula is C₁₃H₁₃ClO₃S, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and pathways, which can lead to therapeutic effects in various conditions.
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The chlorosulfonyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research has suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways, which is crucial for cancer treatment strategies.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly beneficial in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of chlorosulfonyl compounds demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound induced cytotoxicity in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the disruption of mitochondrial function and subsequent apoptosis induction .
- Anti-inflammatory Properties : In a rat model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent .
Data Tables
| Biological Activity | Test Organism/Cell Line | Result (IC50/MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC: 64 µg/mL |
| Cytotoxicity | MCF-7 (breast cancer) | IC50: 15 µM |
| Anti-inflammatory | Rat model | Significant reduction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
